Product packaging for (S)-6-Amino-2-benzamidohexanoic acid(Cat. No.:CAS No. 366-74-5)

(S)-6-Amino-2-benzamidohexanoic acid

Cat. No.: B556251
CAS No.: 366-74-5
M. Wt: 250.29 g/mol
InChI Key: IYHOIXNPULYXFO-UHFFFAOYSA-N
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Description

(S)-6-Amino-2-benzamidohexanoic acid is a chiral organic compound of significant interest in peptide chemistry and medicinal chemistry research. This lysine derivative features a benzamido group and a free amino group on its side chain, making it a valuable bifunctional building block for the solid-phase and solution-phase synthesis of complex peptides and protein-mimetics. Its structure allows researchers to incorporate a modified lysine residue at a specific position, which can be instrumental in studying enzyme-substrate interactions, receptor binding, and designing enzyme inhibitors. The stereospecific (S)-configuration at both chiral centers is critical for maintaining the desired three-dimensional structure and biological activity in synthesized compounds. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O3 B556251 (S)-6-Amino-2-benzamidohexanoic acid CAS No. 366-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

366-74-5

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

6-amino-2-benzamidohexanoic acid

InChI

InChI=1S/C13H18N2O3/c14-9-5-4-8-11(13(17)18)15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)

InChI Key

IYHOIXNPULYXFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O

Synonyms

BZ-LYS-OH; Benzoyl-L-lysine; 366-74-5; AmbotzBAA0039; SCHEMBL607886; CHEMBL278113; CTK8F7984; MolPort-008-267-347; ZINC2390909; 6496AH; AKOS024259127; (S)-6-Amino-2-benzamidohexanoicacid; AJ-35693; AK-81064; AM005080; K-8169; (2S)-6-AMINO-2-(PHENYLFORMAMIDO)HEXANOICACID

Origin of Product

United States

Advanced Synthetic Methodologies for S 6 Amino 2 Benzamidohexanoic Acid and Its Analogues

Stereoselective Synthetic Approaches to Chiral Amino Acid Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Stereoselective methods ensure the formation of a specific enantiomer, which is often the only biologically active form. For derivatives of 6-amino-2-benzamidohexanoic acid, this involves establishing the (S)-configuration at the α-carbon.

Asymmetric Synthesis Strategies for α-Amino Acids

Asymmetric synthesis provides a powerful route to enantiomerically enriched α-amino acids from prochiral precursors, avoiding the need for chiral starting materials or resolution steps. acs.org A multitude of strategies have been developed, with metal-catalyzed asymmetric hydrogenation of α,β-dehydroamino acid derivatives being a prominent example. acs.org This method involves the hydrogenation of a double bond using a chiral catalyst, typically based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand, to set the stereocenter with high enantioselectivity.

Another widely used approach is the asymmetric alkylation of glycine (B1666218) enolate equivalents. nih.gov In this method, a glycine derivative is converted into a nucleophilic enolate, which then reacts with an electrophile. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, which shields one face of the enolate, leading to a highly enantioselective alkylation. acs.org These methods are highly versatile and can be adapted to synthesize a wide range of α-amino acids, including those with functionalized side chains similar to the protected lysine (B10760008) backbone of (S)-6-Amino-2-benzamidohexanoic acid. nih.gov

Chiral Auxiliary-Mediated Route Development

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired chiral center has been created, the auxiliary is removed, yielding the enantiopure product. numberanalytics.com This strategy has been extensively used in the synthesis of complex amino acids. jst.go.jp

A common approach involves the use of Evans oxazolidinone auxiliaries. The auxiliary is first acylated with a glycine derivative, and the resulting imide is then stereoselectively alkylated. The steric bulk of the auxiliary effectively blocks one face of the enolate, ensuring that the alkylating agent approaches from the opposite side. Subsequent hydrolysis removes the auxiliary and liberates the desired α-amino acid.

More recently, N-sulfinyl imines derived from chiral sulfinamides have emerged as highly effective chiral auxiliaries. rsc.orgrsc.org A chiral glyoxylate-derived N-sulfinyl imine can act as a radical acceptor in photoredox-mediated reactions, allowing for the synthesis of functionalized unnatural amino acids with excellent stereocontrol. rsc.orgrsc.org The N-sulfinyl group can be easily removed under mild acidic conditions to yield the final amino acid product. rsc.org These methods offer a robust and scalable pathway to sterically constrained and functionally diverse amino acid derivatives. thieme-connect.comthieme-connect.com

Auxiliary TypeKey ReactionStereocontrol MechanismApplicability to Analogues
Evans Oxazolidinone Asymmetric AlkylationSteric hindrance from the auxiliary directs the approach of the electrophile.Synthesis of α-alkylated amino acids.
N-tert-Butanesulfinyl (Ellman's) Imine Stereodivergent AllylationThe chiral sulfinyl group directs the addition to the C=N double bond. rsc.orgthieme-connect.comAccess to α-chiral disubstituted amino acids. thieme-connect.com
Camphor-derived Auxiliaries Diels-Alder, Aldol ReactionsThe rigid camphor (B46023) scaffold provides a highly controlled chiral environment. numberanalytics.comConstruction of cyclic and bicyclic amino acid analogues.
Amino Acid-derived Auxiliaries Asymmetric AlkylationsDerived from natural amino acids to create a chiral environment for subsequent reactions. numberanalytics.comSynthesis of peptidomimetics and complex amino acids.

Enantioselective Catalysis in Benzamidohexanoic Acid Formation

Enantioselective catalysis is the most efficient method for generating chiral compounds, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. acs.org In the context of forming the core of benzamidohexanoic acid analogues, these methods focus on creating the α-stereocenter.

Asymmetric hydrogenation, as mentioned earlier, is a prime example of enantioselective catalysis. For instance, an N-acylaminoacrylate precursor could be hydrogenated using a chiral catalyst to produce the (S)-enantiomer of the benzamidohexanoic acid backbone.

Phase-transfer catalysis (PTC) has also proven to be a reliable method for the asymmetric synthesis of a wide variety of α-amino acids. acs.org This technique typically involves the alkylation of a glycine-derived Schiff base under basic conditions in a biphasic system. A chiral phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, facilitates the transfer of the reactant from the aqueous phase to the organic phase and creates a chiral environment for the reaction, leading to high enantioselectivity. This approach is highly practical due to its mild reaction conditions and operational simplicity.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to perform chemical transformations, has become an indispensable tool for the synthesis of chiral molecules, offering high selectivity, mild reaction conditions, and a favorable environmental profile. nih.gov

Application of Amine Transaminases in Analog Production

Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. mdpi.com This capability makes them ideal for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. elsevierpure.com Both (R)- and (S)-selective transaminases have been discovered and engineered, allowing for access to either enantiomer of a target amino acid. diva-portal.org

In a typical synthetic application, an α-keto acid corresponding to the desired amino acid analogue is exposed to an ATA with a suitable amino donor, such as isopropylamine (B41738) or alanine. mdpi.com The enzyme facilitates the stereoselective transfer of the amino group to the ketone, producing the chiral α-amino acid with high enantiomeric excess. mdpi.com A significant challenge in these reactions is overcoming the unfavorable equilibrium. This can be addressed by using a large excess of the amino donor or by employing a multi-enzyme cascade system to remove the ketone byproduct. mdpi.comacs.org Recently, the use of lysine as a "smart" amine donor has been shown to drive the reaction equilibrium forward, as its ketone byproduct cyclizes, effectively removing it from the reaction. acs.orgnih.gov

Enzyme TypeSubstrate ExampleAmino DonorKey AdvantageReference
(S)-Transaminase Various α-keto acidsL-AlanineHigh enantioselectivity for (S)-amino acids. mdpi.com
(R)-Transaminase Various α-keto acidsD-AlanineHigh enantioselectivity for (R)-amino acids. mdpi.com
Engineered Transaminase β-Keto acidsLysineSynthesis of β-branched amino acids; favorable equilibrium shift. acs.orgnih.gov
Transaminase from Haliscomenobacter hydrossis Aliphatic & Aromatic α-keto acidsD-GlutamateProduction of D-amino acids with >99% e.e. and high yield. mdpi.com

PLP-Dependent Enzyme Catalysis in Amino Acid Derivatization

Transaminases belong to a larger superfamily of pyridoxal-5'-phosphate (PLP)-dependent enzymes. frontiersin.org This versatile class of enzymes uses the PLP cofactor to catalyze a wide array of reactions at the α, β, and γ carbons of amino acids, including transamination, racemization, decarboxylation, and elimination/substitution reactions. frontiersin.orgfrontiersin.org

The catalytic versatility of PLP-dependent enzymes makes them powerful tools for the derivatization of amino acids. frontiersin.org For example, enzymes that catalyze γ-substitution can be used to introduce new functional groups onto the side chain of a lysine analogue. nih.gov In one studied mechanism, a PLP-dependent enzyme catalyzes the γ-elimination of a leaving group from an amino acid substrate to form a vinylglycine intermediate, which is then attacked by a nucleophile to form a new carbon-carbon bond at the γ-position. nih.gov This strategy opens up pathways to a vast range of non-proteinogenic amino acids with novel side-chain structures that are difficult to access through traditional chemical methods. nih.govchemrxiv.org The ability to perform such complex transformations makes PLP-dependent enzymes highly attractive for generating diverse libraries of analogues of this compound for drug discovery and other applications. frontiersin.org

Chemoenzymatic Strategies for Hexanoic Acid Scaffolds

Chemoenzymatic synthesis offers a powerful approach to constructing chiral molecules by combining the selectivity of enzymes with the versatility of chemical reactions. For the synthesis of chiral hexanoic acid scaffolds, enzymatic kinetic resolution is a particularly effective strategy. This method often involves the use of lipases to selectively acylate or hydrolyze a racemic mixture of a precursor, yielding an enantiomerically enriched product.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are widely employed for the resolution of racemic amino acid esters through selective hydrolysis of the L-enantiomer. nih.gov A typical strategy for preparing a chiral 6-aminohexanoic acid derivative would involve the enzymatic resolution of a racemic ester of a suitable precursor. For instance, a racemic ester of a 6-azido or 6-protected-amino-2-hydroxyhexanoic acid could be resolved using a lipase. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess. Subsequent chemical steps, such as conversion of the hydroxyl group to an amino group and benzoylation, would then lead to the desired this compound.

Another chemoenzymatic route involves the use of amine dehydrogenases (AmDHs) or transaminases (TAs) for the asymmetric amination of a corresponding keto acid. nih.gov For example, 2-oxo-6-benzamidohexanoic acid could be a substrate for an (S)-selective amine dehydrogenase, which would directly introduce the chiral amine at the C2 position. Protein engineering has significantly expanded the substrate scope of these enzymes, making them applicable to a wider range of functionalized ketones. nih.gov

A notable enzymatic method for the functionalization of 6-aminohexanoic acid itself involves the use of an ω-amino group-oxidizing enzyme (ω-AOX). An enzyme from Phialemonium sp. has been shown to oxidize the terminal amino group of 6-aminohexanoic acid to produce 6-oxohexanoic acid with high efficiency. nih.govmdpi.com This intermediate can then be a substrate for further enzymatic or chemical transformations to introduce chirality and other functional groups.

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Hexanoic Acid Derivatives

Enzyme ClassSpecific Enzyme ExampleSubstrate TypeProductKey Advantage
LipaseCandida antarctica Lipase B (CAL-B)Racemic amino acid estersEnantiomerically pure acid and esterHigh enantioselectivity in hydrolysis/acylation nih.govmdpi.com
Amine DehydrogenaseEngineered Phenylalanine DehydrogenaseKeto acidsChiral amino acidsDirect asymmetric reductive amination nih.gov
ω-Amino Group-Oxidizing Enzymeω-AOX from Phialemonium sp.ω-Amino acidsω-Oxo acidsSpecific oxidation of terminal amino groups nih.govmdpi.com

Chemical Synthesis Techniques for Benzamidohexanoic Acid Derivatives

Solution-Phase Synthetic Routes and Optimization

Solution-phase synthesis remains a fundamental and versatile approach for the preparation of this compound, especially for larger-scale production where the cost of solid-phase supports can be prohibitive. nih.gov A common strategy involves the N-benzoylation of a commercially available or synthetically prepared chiral 6-amino-2-aminohexanoic acid derivative.

A typical synthetic sequence starts with the protection of the ε-amino group of L-lysine. The α-amino group is then benzoylated using benzoyl chloride or benzoic anhydride (B1165640) under basic conditions. Optimization of this step is crucial to prevent side reactions and ensure high yields. The choice of solvent and base can significantly impact the reaction outcome. For instance, a biphasic Schotten-Baumann reaction using an organic solvent and an aqueous base is often employed for N-acylation.

The coupling of a benzoic acid derivative to an amino acid ester is another prevalent method. scielo.org.mx This approach often utilizes coupling reagents to activate the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.comamericanpeptidesociety.org More modern phosphonium (B103445) and uronium salt-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offer faster reaction times and are particularly effective for sterically hindered couplings. peptide.comiris-biotech.demerckmillipore.com

Optimization of solution-phase synthesis often involves a careful selection of protecting groups, coupling reagents, and reaction conditions to maximize yield and purity while minimizing epimerization of the chiral center. biosynth.comresearchgate.net

Table 2: Common Coupling Reagents for Solution-Phase Synthesis of N-Benzoyl Amino Acids

Reagent ClassSpecific ExampleKey Features
CarbodiimidesDCC, DICCost-effective, widely used americanpeptidesociety.org
Phosphonium SaltsPyBOPEffective for sterically hindered couplings peptide.com
Uronium/Aminium SaltsHBTU, HATU, COMU®High reactivity, fast reaction times peptide.comiris-biotech.demerckmillipore.com

Solid-Phase Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable method for constructing peptides and other oligomers, including those containing non-standard amino acids like this compound. rsc.org

The most common strategy for SPPS is based on the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group. rsc.org The Fmoc group is stable to the acidic conditions used for cleavage from many resins but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

The synthesis of a peptide containing this compound would involve the sequential coupling of Fmoc-protected amino acids to a growing chain anchored to a solid support. The this compound unit can be introduced as a pre-formed building block, Fmoc-(S)-6-amino-2-benzamidohexanoic acid, or it can be assembled on the resin. The latter would involve coupling Fmoc-L-lysine with a protected side chain, followed by benzoylation of the α-amino group after Fmoc removal.

The choice of resin and linker is critical for the successful solid-phase synthesis of a C-terminal this compound. The linker connects the first amino acid to the solid support and determines the conditions required for the final cleavage of the product.

For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is a standard choice. google.com The first Fmoc-protected amino acid is attached to the resin via an ester linkage to the p-alkoxybenzyl alcohol linker. This linkage is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid. peptide.com

Cleavage from the resin is typically performed using a "cocktail" containing TFA and scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process. peptide.comwpmucdn.comiris-biotech.de Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The composition of the cleavage cocktail must be optimized based on the amino acid sequence of the peptide. peptide.comwpmucdn.com

Table 3: Common Resins and Cleavage Conditions for C-Terminal Carboxylic Acids

ResinLinker TypeCleavage ConditionProduct
Wang Resinp-Alkoxybenzyl alcoholTFA-based cocktail google.compeptide.comiris-biotech.deC-terminal carboxylic acid
2-Chlorotrityl chloride resinTritylDilute acid (e.g., TFA in DCM)Fully protected peptide acid

Derivatization and Functionalization Strategies

Once synthesized, this compound and its analogues can be further modified through various derivatization and functionalization reactions to enhance their properties or to prepare them for specific applications, such as analytical detection or conjugation to other molecules.

The carboxylic acid group is a key site for functionalization. lumenlearning.comchemistrytalk.orgwiley-vch.de It can be converted to an ester, an amide, or an acid halide. chemistrytalk.org For example, esterification with a fluorescent alcohol can be used to introduce a reporter group for analytical purposes. researchgate.net Amide bond formation with an amine-containing molecule is a common strategy for conjugation.

The ε-amino group of the hexanoic acid chain provides another handle for derivatization. It can be acylated, alkylated, or used in other nitrogen-based chemistries. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), both the amino and carboxylic acid groups are often derivatized to increase the volatility and thermal stability of the analyte. sigmaaldrich.com A common two-step derivatization involves esterification of the carboxylic acid followed by acylation or silylation of the amino group. mdpi.comnih.gov For instance, the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed for silylation. sigmaaldrich.com

The benzoyl group itself can also be modified, although this is less common. If the synthesis starts with a substituted benzoic acid, various functionalities can be introduced on the aromatic ring, allowing for the fine-tuning of the molecule's properties.

Amide Bond Formations at the ε-Amino and α-Amino Positions

The synthesis of this compound, also known as Nα-benzoyl-L-lysine, and the subsequent modification of its amino groups are fundamental processes in peptide chemistry and the development of lysine-based derivatives. chemimpex.com The parent compound itself features an amide (benzamide) bond at the α-amino position, leaving the ε-amino group available for further functionalization.

The initial and most critical step is the selective acylation of the α-amino group of L-lysine. A common and efficient method for this transformation is the Schotten-Baumann reaction, which is widely used for the benzoylation of amines and amino acids. ijirset.com This reaction is typically performed in an aqueous basic medium, where the amino acid is dissolved in a solution of sodium bicarbonate or sodium hydroxide. Benzoyl chloride is then added portion-wise. The bicarbonate, being a weak alkali, facilitates the formation of the N-benzoyl derivative while minimizing side reactions like the hydrolysis of the acyl chloride. ijirset.com The use of a co-solvent or catalyst like polyethylene (B3416737) glycol (PEG-400) has been shown to improve yields and provide a greener synthetic approach. ijirset.com

Once Nα-benzoyl-L-lysine is synthesized, the free ε-amino group becomes a prime target for the formation of a second, different amide bond. This allows for the creation of di-substituted lysine derivatives with distinct functionalities at each amino group. This process requires careful selection of reaction conditions and coupling agents to ensure efficient amide bond formation without affecting other parts of the molecule.

The formation of an amide bond at the ε-amino position typically involves reacting Nα-benzoyl-L-lysine with a carboxylic acid in the presence of a coupling agent. Common coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU), are effective for this purpose. organic-chemistry.orggoogle.com The reaction is generally carried out in an aprotic solvent. For instance, DCC can be used in conjunction with N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then readily reacts with the ε-amino group to form the desired amide. google.com

Transformation Reagents and Conditions Key Features Yield Reference
α-Amino Benzoylation L-lysine, Benzoyl chloride, Sodium bicarbonate, PEG-400, WaterGreen and convenient one-pot synthesis. PEG-400 is recyclable.~80% ijirset.com
ε-Amino Acylation Nα-benzoyl-L-lysine, Carboxylic acid, DCC, NHS, Aprotic solventUtilizes standard peptide coupling reagents for high efficiency.Not Specified google.com
ε-Amino Acylation Nα-benzoyl-L-lysine, Carboxylic acid, COMU, 2,6-lutidine, Water (micellar)Environmentally responsible method using a recyclable aqueous medium.High organic-chemistry.org

Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound presents another key site for structural diversification. Functionalization at this position, primarily through esterification or amidation, yields derivatives with altered polarity, solubility, and chemical reactivity.

Esterification: Esterification is a common modification. For example, the synthesis of methyl esters of N-benzoyl amino acids can be achieved through various standard procedures. scielo.org.mx A related precursor, (S)-(−)-6-Amino-2-{[(benzyloxy)carbonyl]amino}-hexanoic acid, can be converted to its methyl ester by reaction with a suitable methylating agent, demonstrating a typical esterification pathway for lysine derivatives. lookchem.com These reactions often require acidic conditions or the use of reagents like thionyl chloride followed by an alcohol.

Amidation: The conversion of the carboxylic acid to an amide is another powerful functionalization strategy. This direct amidation requires the activation of the carboxylic acid. Modern coupling reagents are highly effective for this transformation. The reaction involves coupling this compound with a primary or secondary amine using reagents like DCC or more advanced systems. libretexts.org A recently developed concept termed "deprotective functionalization" allows for the direct conversion of a protected amine into a carboxamide by reacting it with a free carboxylic acid, streamlining the synthetic process. nih.gov While this specific method was demonstrated on N-sulfonamides, the principle of direct coupling of carboxylic acids to form amides is broadly applicable. nih.gov

Functionalization Reactants Reagents and Conditions Product Type Reference
Esterification This compound, Alcohol (e.g., Methanol)Acid catalyst (e.g., H₂SO₄) or Thionyl chloride followed by alcoholAlkyl Ester scielo.org.mx
Amidation This compound, Primary/Secondary AmineCoupling agent (e.g., DCC, COMU)N-Substituted Amide organic-chemistry.orglibretexts.org
Reductive Transamidation N-acyl benzotriazole (B28993) derivative, Nitro compound, B₂(OH)₄, H₂OForms amide from a nitro source under mild, aqueous conditions.Amide organic-chemistry.org

Introduction of Diverse Chemical Moieties onto the Benzamide (B126) Group

Modifying the benzamide group itself offers a direct route to a wide array of analogues. This is typically achieved by starting the synthesis with a substituted benzoic acid or benzoyl chloride, rather than modifying the aromatic ring post-synthesis. This approach allows for the incorporation of various chemical moieties, such as nitro or amino groups, onto the phenyl ring.

The synthesis of N-benzoyl amino acid analogues with substituted aromatic rings follows the same general principles as the synthesis of the parent compound. scielo.org.mx For example, to synthesize an N-(3,5-dinitrobenzoyl)-L-lysine derivative, one would react L-lysine with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions. ijirset.com The electron-withdrawing nitro groups make the acyl chloride highly reactive.

Similarly, to create a diaminobenzamido analogue, a protected diaminobenzoic acid, such as 3,5-diaminobenzoic acid with its amino groups protected, would be used. The protected diaminobenzoic acid would first be activated (e.g., converted to an acyl chloride or used with a coupling agent) and then reacted with L-lysine. The protecting groups on the diaminobenzoyl moiety would be removed in a subsequent step. The synthesis of complex benzanilides via native chemical ligation (NCL) showcases advanced methods for creating substituted aromatic amide bonds, which could be adapted for these types of syntheses. rsc.org

Benzamide Analogue Starting Reagent Synthetic Method Key Features Reference
Dinitrobenzoyl 3,5-Dinitrobenzoyl chlorideSchotten-Baumann reaction with L-lysine.Introduces strong electron-withdrawing groups. ijirset.comscielo.org.mx
Diaminobenzamido Protected 3,5-Diaminobenzoic acidActivation (e.g., acyl chloride formation) followed by coupling with L-lysine and deprotection.Introduces basic, nucleophilic amino groups. scielo.org.mx
Methoxybenzoyl p-Methoxybenzoyl chlorideOne-pot synthesis using sodium bicarbonate and PEG-400.Demonstrates the versatility of the method for substituted benzoyl chlorides. ijirset.com

Role and Applications in Peptide Chemistry and Biomolecule Modification

Building Block in Peptide Synthesis and Peptidomimetic Design

The distinct functionalities of (S)-6-Amino-2-benzamidohexanoic acid make it a valuable component in the synthesis of novel peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

This compound can be integrated into linear peptide chains to introduce specific structural features or functionalities. As a derivative of 6-aminohexanoic acid (Ahx), it provides a flexible and hydrophobic element within a peptide sequence. mdpi.com In standard solid-phase peptide synthesis (SPPS), the synthesis proceeds by sequentially adding amino acids to a growing chain. nih.gov

The benzoyl (Bz) group protecting the α-amino function of this compound is highly stable and not typically removed under the standard conditions used for Fmoc or Boc protecting groups. biosynth.comiris-biotech.de This inherent stability means the α-amino group is unavailable for further peptide bond formation, making the molecule suitable for specific roles:

N-Terminal Modification: The carboxylic acid of this compound can be activated and coupled to the N-terminal amino group of a peptide chain. This effectively caps (B75204) the peptide with a benzamido-functionalized moiety.

Side-Chain Elongation: The free ε-amino group can serve as an attachment point for growing a new peptide chain, creating a branched peptide structure.

The incorporation of such non-proteinogenic amino acids is a key strategy for developing peptide-based therapeutics with modified properties. For instance, peptide derivatives of ε-aminocaproic acid (EACA), a related compound, have been synthesized to act as inhibitors for enzymes like plasmin. nih.gov

The conformational flexibility of the hexanoic acid backbone makes this compound particularly useful in the design of cyclic peptides and peptidomimetics that adopt specific secondary structures like β-hairpins.

Cyclic Peptides: Cyclization is a common strategy to enhance the stability, target affinity, and metabolic resistance of peptides by reducing their conformational freedom. mdpi.com The functional groups of this compound—the carboxyl group and the ε-amino group—can be used as anchor points to cyclize a linear peptide precursor. The flexible six-carbon chain can span significant distances, facilitating the formation of large macrocycles, similar to how related lysine (B10760008) analogs are used. mdpi.combohrium.com

β-Hairpin Peptidomimetics: β-hairpins are secondary structures consisting of two antiparallel β-strands connected by a short loop or turn. nih.gov These structures are crucial for many protein-protein interactions and can be mimicked to create inhibitors. nih.govnih.gov The design of stable β-hairpins often involves incorporating turn-inducing elements into the peptide sequence. nih.govgoogle.com The flexible chain of this compound can function as a non-peptidic linker to form the turn region, constraining the attached peptide strands into a hairpin conformation.

Orthogonal protection is a fundamental concept in complex peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.gov This strategy is essential for creating multi-functionalized or branched peptides where different parts of the molecule must be addressed independently. biosynth.com

This compound possesses three key functional sites: the α-amino group, the ε-amino group, and the carboxylic acid. The α-amino group is protected by a stable benzoyl (Bz) group. The free ε-amino group can be protected with a variety of labile protecting groups that are orthogonal to the Bz group. This allows for selective deprotection and subsequent chemical modification at the ε-position.

Functional GroupProtecting GroupTypical Deprotection ConditionsOrthogonality
α-Amino Benzoyl (Bz)Stable to most standard peptide synthesis conditions.The benzoyl group is considered a permanent protecting group in the context of Fmoc and Boc strategies.
ε-Amino Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., 20% piperidine (B6355638) in DMF). iris-biotech.deOrthogonal to Boc and Alloc groups.
ε-Amino tert-Butoxycarbonyl (Boc)Acid (e.g., Trifluoroacetic acid, TFA). iris-biotech.deOrthogonal to Fmoc and Alloc groups.
ε-Amino Allyloxycarbonyl (Alloc)Palladium catalyst (e.g., Pd(PPh₃)₄). nih.govOrthogonal to Fmoc and Boc groups.

This orthogonal approach enables the synthesis of highly complex architectures. For example, a peptide chain could be assembled on a solid support, this compound with a Boc-protected ε-amino group could be incorporated, and after further chain elongation using Fmoc chemistry, the Boc group could be selectively removed to attach a different molecule, such as a fluorescent dye or a second peptide, to the side chain.

Linker Chemistry for Conjugate Systems

6-Aminohexanoic acid is widely utilized as a flexible and hydrophobic linker in biologically active structures. mdpi.com this compound provides a pre-functionalized scaffold for creating more complex linkers. A linker based on this compound would possess a defined length and a benzamido group that can influence properties like solubility and non-covalent interactions.

The synthesis of such linkers involves modifying the terminal functional groups. The free ε-amino group is a prime site for introducing a reactive handle for conjugation. For example, it can be acylated with a molecule containing an azide, alkyne, or maleimide (B117702) group, enabling highly efficient and specific "click chemistry" or thiol-maleimide coupling reactions. The carboxylic acid end can be activated for attachment to an amine on a targeting molecule or payload.

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule. A prominent application is in the development of antibody-drug conjugates (ADCs). nih.govnih.gov ADCs combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug, aiming to deliver the drug selectively to cancer cells. nih.govnih.gov

A linker derived from this compound could be employed in an ADC system. The linker would connect the antibody to the cytotoxic payload. The design of ADC linkers is sophisticated; many are designed to be stable in circulation but cleaved once the ADC is internalized by the target cell, releasing the active drug. nih.goviris-biotech.de

While this specific compound is not a standard ADC linker, its structure is analogous to amino acid-based linkers used in the field. For instance, a linker based on this compound could be designed where:

The carboxylic acid is conjugated to a lysine residue on the antibody surface.

The ε-amino group is attached to the cytotoxic payload.

The central benzamidohexanoic acid structure acts as a spacer, with the benzamido group potentially influencing the linker's hydrophobicity and susceptibility to enzymatic cleavage.

The use of unnatural amino acids and specialized linkers is a key strategy for creating next-generation ADCs with improved homogeneity and therapeutic profiles. nih.govnih.gov

Utilization in Radiolabeled Peptide Constructs

While direct evidence of the widespread use of this compound in clinically approved radiopharmaceuticals is not prominent in the literature, the principles of its constituent parts are well-established. Lysine and its derivatives are frequently incorporated into radiolabeled peptides. The epsilon-amino group of lysine is a common site for the attachment of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). d-nb.info Furthermore, infusions of basic amino acids like lysine are administered to patients to reduce the renal uptake of radiolabeled peptides, thereby minimizing potential kidney toxicity. nih.gov

Structurally similar molecules, such as 6-aminohexanoic acid (Ahx), are extensively used as linkers in radiolabeled peptides. ulster.ac.uk For instance, the peptide DOTA-Ahx-(D-Lys6-GnRH) incorporates an Ahx linker to connect the DOTA chelator to the peptide sequence, demonstrating the utility of such flexible spacers in the design of radiopharmaceuticals. ulster.ac.uk These linkers can influence the pharmacokinetic properties of the radiolabeled peptide, affecting its distribution and clearance from the body.

The N-alpha-benzoyl group of this compound could theoretically serve to protect the alpha-amino group during peptide synthesis or to introduce specific properties to the final molecule. The use of a related compound, p-benzoyl-L-phenylalanine, as a photoreactive amino acid for photolabeling experiments, highlights how a benzoyl moiety can be incorporated into a peptide to facilitate covalent cross-linking to target proteins, a key technique in studying peptide-protein interactions. researchgate.net

Component of this compoundRole in Radiolabeled PeptidesExample from Structurally Similar Compounds
Lysine Core Point of attachment for chelators; reduction of renal uptake. nih.govUse of lysine in various peptide backbones for chelator conjugation.
6-Aminohexanoic Acid-like Linker Provides a flexible spacer between the peptide and the chelator. ulster.ac.ukDOTA-Ahx-(D-Lys6-GnRH) utilizes a 6-aminohexanoic acid linker. ulster.ac.uk
N-alpha-benzoyl Group Potential protecting group; can introduce photoreactivity. researchgate.netp-Benzoyl-L-phenylalanine used for photolabeling of calmodulin. researchgate.net

Design of Conformationally Constrained Amino Acid Analogues

A major goal in peptide-based drug design is to create molecules with a fixed, bioactive conformation. chapman.edu Peptides are often highly flexible in solution, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. chapman.edu By introducing conformational constraints, it is possible to lock a peptide into its active shape, thereby enhancing its potency, selectivity, and stability. chapman.edumdpi.com

This compound can be considered in the context of creating such constrained analogues. The introduction of unnatural amino acids is a common strategy to restrict the conformational freedom of a peptide. mdpi.com The benzoyl group at the alpha-carbon of this compound could influence the local backbone dihedral angles, thereby inducing a preferred conformation in the peptide chain.

Several methods are employed to create conformationally constrained peptides, and many involve lysine or its derivatives. One such technique is "stapling," where a covalent bridge is formed between two amino acid side chains within a peptide to stabilize a secondary structure, such as an alpha-helix. Lactamization, the formation of an amide bond between the side chains of lysine and an acidic amino acid like aspartate or glutamate, is a well-established method for peptide stapling. mdpi.com This demonstrates the utility of the lysine scaffold in generating conformationally restricted peptides.

Furthermore, the general principle of using modified amino acids to build unnatural peptide helices and other folded structures is an active area of research. elsevierpure.com The design of such molecules often relies on building blocks that promote specific folding patterns. While this compound itself is not extensively cited as a primary tool for inducing such constraints, its structure is analogous to other modified amino acids that are used for this purpose. The interplay between the flexible aliphatic side chain and the rigid N-alpha-benzoyl group could potentially be exploited in the rational design of peptidomimetics with defined three-dimensional structures.

Strategy for Conformational ConstraintInvolvement of Lysine or Related Structures
Peptide Stapling Lactamization between the side chain of lysine and an acidic amino acid. mdpi.com
Cyclization Head-to-tail or side-chain-to-side-chain cyclization often involves lysine residues. chapman.edu
Incorporation of Unnatural Amino Acids Modified amino acids, including derivatives of lysine, are used to control peptide conformation. mdpi.comelsevierpure.com

Biological Relevance and Mechanistic Investigations of S 6 Amino 2 Benzamidohexanoic Acid Derivatives

Enzymatic Interactions and Inhibitory Potentials

The therapeutic potential of small molecules is often defined by their ability to interact with and modulate the activity of specific enzymes. Derivatives of (S)-6-Amino-2-benzamidohexanoic acid, which combine an amino acid scaffold with a benzamide (B126) group, are of interest for their potential to target various enzyme families.

The M1 family of aminopeptidases are zinc-dependent metalloenzymes that play crucial roles in a variety of physiological processes by cleaving N-terminal amino acids from peptides. nih.gov This family includes enzymes like aminopeptidase (B13392206) N (APN), which is involved in processes such as tumor angiogenesis. nih.gov A distinct group within this family is the oxytocinase subfamily, which includes placental leucine (B10760876) aminopeptidase (P-LAP), also known as insulin-regulated aminopeptidase (IRAP), endoplasmic reticulum aminopeptidase 1 (ERAP1), and ERAP2. nih.govnih.gov These enzymes are critical for maintaining homeostasis, with functions in blood pressure regulation, memory, and antigen presentation. nih.govnih.govuoa.gr

Given their roles in pathophysiology, M1 aminopeptidases are significant targets for inhibitor development. While direct studies on this compound derivatives are not extensively documented in the reviewed literature, research on structurally related scaffolds provides insight into potential inhibitory mechanisms. For example, the aminobenzosuberone scaffold has been identified as a potent and selective inhibitor of M1 aminopeptidases, showing particular efficacy against mammalian APN. nih.govnih.gov These inhibitors often work by mimicking the tetrahedral intermediate of the peptide cleavage reaction or by chelating the essential zinc ion in the enzyme's active site. uoa.gr Bestatin, a well-known natural inhibitor, utilizes an α-hydroxy-β-amino acid scaffold to chelate the zinc ion and is a valuable tool for designing new, potent M1 aminopeptidase inhibitors. uoa.gr The development of selective inhibitors remains a challenge due to the conserved structure and catalytic mechanism across the M1 family. nih.gov

Table 1: Inhibitory Potency of Various Scaffolds Against M1 Aminopeptidases

Compound/ScaffoldTarget EnzymeInhibitory Potency (Ki or IC50)Reference
BestatinERAP1Micromolar (µM) inhibitor researchgate.net
BestatinERAP2Weak inhibitor researchgate.net
BestatinIRAPWeak inhibitor researchgate.net
Aminobenzosuberone DerivativeHuman APNKi = 350 pM researchgate.net
Aminobenzosuberone DerivativesERAP1, ERAP2, IRAPMicromolar (µM) activities researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway. It dephosphorylates the insulin receptor and its substrates, and its overexpression has been linked to insulin resistance, making it a prime therapeutic target for type 2 diabetes and obesity. nih.gov The search for selective PTP1B inhibitors is a major focus of drug discovery. nih.gov

Derivatives containing benzamido and related benzimidazole (B57391) scaffolds have shown promise as PTP1B inhibitors. For instance, potent nonpeptidic benzimidazole sulfonamide inhibitors have been developed. nih.gov These molecules were optimized from a tripeptide that included a novel (S)-isothiazolidinone (IZD) as a phosphotyrosine mimetic. nih.gov X-ray crystallography has shown that these inhibitors can form a bidentate hydrogen bond with Asp48 in the PTP1B active site. nih.gov Furthermore, screening of natural products has identified various compounds, such as canophyllol (B82268) and vermelhotin, that exhibit competitive or mixed-type inhibition of PTP1B, with IC50 values in the micromolar range. nih.gov

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B by Various Compounds

Inhibitor Class / CompoundInhibition TypeInhibitory Potency (IC50)Reference
Ursolic Acid (Reference)Allosteric26.5 µM nih.gov
Canophyllol (1)Non-competitive< 100 µM nih.gov
3,4-dimethoxy-2,5-phenanthrenediol (3)Mixed-type< 100 µM nih.gov
E/Z Vermelhotin (6)Competitive< 100 µM nih.gov
Benzimidazole Sulfonamide Derivative (46)Not specifiedLow nanomolar (nM) enzyme inhibition nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity. For benzamido and benzimidazole derivatives, extensive SAR studies have been conducted against various enzyme targets. nih.govnih.gov

For example, in a series of benzimidazole-thioquinoline derivatives designed as α-glucosidase inhibitors, substitutions on the benzyl (B1604629) ring significantly impacted activity. nih.gov The introduction of halogen groups, such as fluorine at the meta or para position, improved inhibitory potency compared to the unsubstituted compound. nih.gov The 4-bromobenzyl derivative was identified as the most potent in this series. nih.gov Conversely, in another study on N-substituted benzamide derivatives, it was found that mild electron-donating groups tended to enhance enzyme inhibition, while electron-withdrawing groups, with some exceptions, reduced it. researchgate.net The position and size of substituents are also critical factors affecting inhibitor-enzyme interactions. researchgate.netjppres.com These studies highlight that for derivatives of this compound, modifications to the benzoyl ring (e.g., adding electron-withdrawing or -donating groups) and the amino acid backbone could fine-tune their inhibitory profile against specific enzymes.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Related Enzyme Inhibitors

Compound SeriesKey SAR FindingEffect on ActivityReference
Benzimidazole-thioquinolinesSubstitution on benzyl ring (e.g., para-bromo)Increased α-glucosidase inhibition nih.gov
Benzimidazole-thioquinolinesSubstitution on benzyl ring (e.g., meta/para-fluoro)Improved α-glucosidase inhibition nih.gov
N-Substituted BenzamidesMild electron-donating groupsEnhanced enzyme inhibition researchgate.net
Sulfamoyl-benzamidesN-cyclopropyl ring on sulfonyl groupFavorable for h-NTPDases3 inhibition nih.gov
Benzylidene hydrazine (B178648) benzamidesLog S (solubility) and MR (molar refractivity)Correlated with anticancer activity jppres.com

Metabolic Considerations for Amino Acid Derivatives

The metabolic fate of a compound is a critical determinant of its therapeutic efficacy and duration of action. For amino acid derivatives like this compound, metabolic pathways would likely involve transformations of both the amino acid core and the benzamide side chain.

Biotransformation typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. For a compound with the structure of this compound, several biotransformation pathways are plausible.

The aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are metabolized through well-established pathways. youtube.com Phenylalanine is typically hydroxylated to form tyrosine. youtube.com The hexanoic acid backbone of the subject compound could undergo similar oxidative modifications. The benzamide moiety itself is subject to metabolism. The amide bond can be hydrolyzed by amidase enzymes, yielding benzoic acid and the corresponding amino-hexanoic acid derivative. Furthermore, studies on the metabolism of benzamidoxime, a related structure, have shown that it undergoes O-glucuronidation, a Phase II conjugation reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. nih.gov This suggests that the carboxylic acid group of this compound could also be a substrate for glucuronidation.

The enzymatic degradation of this compound would involve several classes of enzymes. Cytochrome P450 enzymes are likely candidates for catalyzing oxidative reactions on both the aromatic ring and the aliphatic chain. The breakdown of the amino acid portion is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a coenzyme involved in a vast number of reactions including transamination, decarboxylation, and deamination. wikipedia.org

The metabolic fate of the compound would likely lead to the formation of smaller, more polar molecules. Following a potential hydrolysis of the amide bond, the resulting benzoic acid would enter its own metabolic pathway, which can include conjugation with glycine (B1666218) to form hippuric acid before excretion. The 6-amino-2-aminohexanoic acid fragment would be processed through amino acid catabolism pathways. The presence of the benzamide group makes the compound a xenobiotic, and its metabolism would primarily be handled by drug-metabolizing enzymes in the liver. nih.gov The ultimate metabolites are expected to be excreted in the urine.

Interactions with Other Biological Targets (e.g., folate metabolism enzymes by related pteridine-containing derivatives)

While the primary biological activities of many this compound derivatives are centered on specific targets, related compounds, particularly those incorporating a pteridine (B1203161) moiety, have been investigated for their interactions with other significant biological pathways, most notably folate metabolism. nih.govresearchgate.net The folate pathway is crucial for the biosynthesis of purines, thymidine (B127349) monophosphate, and other essential cellular components. nih.gov Enzymes within this pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), are vital for maintaining the supply of reduced folates. nih.gov

In the context of certain parasitic diseases, such as those caused by trypanosomatids, the folate pathway presents a key therapeutic target. nih.gov These parasites possess both DHFR and PTR1, with PTR1 offering a metabolic bypass that can counteract the effects of DHFR inhibitors. nih.gov Consequently, the development of dual inhibitors targeting both enzymes is a significant area of research.

A series of novel pteridine derivatives have been designed and synthesized to act as multitarget inhibitors against these parasitic enzymes. nih.gov These compounds, which can be considered structurally related to this compound through the incorporation of a core chemical scaffold with side-chain modifications, have demonstrated potent inhibitory activity against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1), as well as selective inhibition of the parasite's DHFR over the human form (hDHFR). nih.gov

The design of these inhibitors involved modifying the N10 substituent of the pteridine core to optimize interactions within the binding pockets of the target enzymes. nih.gov Crystallographic studies have confirmed that these pteridine derivatives adopt a binding mode similar to that of methotrexate, a well-known folate analog and DHFR inhibitor. nih.gov

The inhibitory activities of several of these pteridine derivatives against key folate pathway enzymes are summarized in the table below. The data highlights the potency and selectivity of these compounds.

CompoundTbPTR1 IC₅₀ (µM)LmPTR1 IC₅₀ (µM)TbDHFR IC₅₀ (µM)LmDHFR IC₅₀ (µM)hDHFR IC₅₀ (µM)
2a 0.0090.041>1001.1>100
2e 0.0040.024250.281.9
3a 0.0010.009>1000.4>100
3e 0.0010.0071.40.080.8
4a 0.0030.0153.60.10.4
4j 0.0020.0080.70.030.1
Data sourced from a study on multitarget, selective compound design for kinetoplastid pteridine reductase 1. nih.gov

These findings underscore the therapeutic potential of pteridine-based compounds that target folate metabolism in pathogenic organisms. nih.gov The ability to achieve potent and selective inhibition of multiple key enzymes in this pathway represents a promising strategy for the development of new anti-parasitic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization of S 6 Amino 2 Benzamidohexanoic Acid

Chromatographic Methodologies for Analysis and Purification

Chromatography is a cornerstone for the separation and analysis of (S)-6-Amino-2-benzamidohexanoic acid from complex mixtures and for its purification. The choice of chromatographic technique depends on the specific analytical goal, whether it be determining purity, quantifying the amount, or assessing the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. sielc.com For this compound, reversed-phase HPLC (RP-HPLC) is a powerful method for assessing purity and for quantification. nih.gov Due to the compound's structural similarity to other amino acids, it often lacks a strong UV chromophore, which can impede detection. thermofisher.com To overcome this, derivatization is often employed to enhance detection by UV or fluorescence detectors. thermofisher.comshimadzu.eu

A typical HPLC method for a related compound, 6-aminocaproic acid, utilizes a mixed-mode stationary phase column and an isocratic mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 200 nm. sielc.com The benzamido group in this compound provides a chromophore that allows for UV detection, simplifying the analytical process compared to underivatized amino acids.

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (due to the benzoyl group)
Injection Volume 10 µL

This table presents a generalized set of starting parameters for the HPLC analysis of an N-benzoylated amino acid like this compound. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, though it requires derivatization to increase the volatility of these polar compounds. nih.gov The derivatization process converts the non-volatile amino acid into a more volatile derivative suitable for GC analysis. nih.gov Common derivatization reagents for amino acids in GC-MS include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information. dss.go.thresearchgate.net GC-MS offers high sensitivity and provides structural information from the mass fragmentation patterns, which is valuable for identification. dss.go.thresearchgate.net

Assessing the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by using a chiral mobile phase additive.

Several types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. nih.gov For amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown good enantioselectivity. yakhak.org The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nih.gov In some cases, derivatization of the amino acid with a suitable agent can enhance chiral recognition. yakhak.org

Table 2: Common Chiral Stationary Phases for Amino Acid Derivative Separation

Chiral Stationary Phase (CSP) TypeChiral Selector Example
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)
Glycopeptide-basedVancomycin
Crown Ether-basedChiral crown ether

This table provides examples of CSPs that have been successfully used for the chiral separation of amino acids and their derivatives. ankara.edu.trnih.gov

Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative that has improved properties for analysis. actascientific.com For amino acids like this compound, derivatization can enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. actascientific.com Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). actascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it is injected into the chromatograph. jasco-global.com This approach has the advantages of using less reagent and potentially offering higher sensitivity. shimadzu.eu

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. tandfonline.com This is a rapid and sensitive method, but the derivatives can be unstable. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives. creative-proteomics.com The reaction is fast, but the reagent itself can cause interference. creative-proteomics.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F is another fluorescent labeling reagent that reacts with primary and secondary amines.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is a popular reagent that forms stable and highly fluorescent derivatives with both primary and secondary amino acids. researchgate.net The derivatization is a simple, one-step process, and the resulting adducts are very stable. researchgate.net

Table 3: Comparison of Common Pre-Column Derivatization Reagents

ReagentReacts withDetectionAdvantagesDisadvantages
OPA Primary aminesFluorescenceHigh sensitivity, fast reactionUnstable derivatives, does not react with secondary amines
FMOC-Cl Primary and secondary aminesFluorescence, UVStable derivativesReagent can interfere
NBD-F Primary and secondary aminesFluorescence
AQC Primary and secondary aminesFluorescence, UVStable derivatives, simple procedurePotential for hydrolysis by-products to interfere

This table summarizes the key features of several widely used pre-column derivatization reagents for amino acid analysis. creative-proteomics.comresearchgate.net

In post-column derivatization, the derivatizing reagent is added to the column effluent after the analytes have been separated. shimadzu.com This method avoids the formation of multiple derivative products from a single analyte and is less susceptible to matrix effects. shimadzu.eu

A common post-column derivatization reagent for amino acids is ninhydrin, which reacts with amino acids to produce a colored product that can be detected by visible absorption. tandfonline.com OPA can also be used in a post-column setup. tandfonline.com The main advantage of post-column derivatization is its robustness and reproducibility, making it suitable for routine analysis. shimadzu.com However, it generally requires more complex instrumentation and consumes larger amounts of reagents compared to pre-column methods. shimadzu.com

Silylation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of chemical compounds. However, direct analysis of amino acids and their derivatives, such as this compound, is challenging due to their low volatility and thermal lability. thermofisher.com To overcome these limitations, a derivatization step is essential to convert the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis.

Silylation is a widely used and effective derivatization technique for compounds containing active hydrogen atoms, such as those in carboxyl (-COOH), amino (-NH₂), and amide (N-H) groups. nih.govresearchgate.net This process involves replacing the active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.com For this compound, the primary amine, the carboxylic acid, and the secondary amide group are all sites for silylation.

Commonly used silylating agents for amino acids include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comresearchgate.net MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to their TMS counterparts. The general procedure involves drying the sample meticulously, as water can destroy the silylating reagent, followed by the addition of the reagent and a suitable solvent (e.g., acetonitrile or pyridine). The reaction mixture is then heated to ensure complete derivatization before injection into the GC-MS system. thermofisher.comunina.it This derivatization increases the volatility and stability of the molecule, allowing for enhanced separation and detection. thermofisher.com

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimentally acquired spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (Benzoyl)7.4 - 7.9Multiplet
Amide N-H~8.0Doublet
α-CH4.5 - 4.7Multiplet
δ-CH₂3.2 - 3.4Multiplet
ε-CH₂2.8 - 3.0Triplet
β, γ-CH₂1.4 - 1.9Multiplets
Carboxyl OH / Amino NH₂Broad, variableSinglet

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxyl C=O175 - 178
Amide C=O168 - 170
Aromatic Quaternary C133 - 135
Aromatic CH127 - 132
α-C54 - 56
δ-C~40
ε-C~30
β-C~32
γ-C~23

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of its molecular weight and structural features. The molecular weight of this compound is approximately 250.29 g/mol . nist.govnih.gov

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. A key fragmentation is the cleavage of the amide bond, leading to the formation of a highly stable benzoyl cation. This fragment is responsible for the characteristic base peak observed in the mass spectra of many benzoylated compounds. nih.gov Fragmentation of the lysine (B10760008) backbone is also expected, potentially showing patterns similar to those of protonated lysine, which include losses of ammonia (NH₃) and a combination of water and carbon monoxide (H₂O + CO). nih.gov

Key Mass Spectrometry Data

m/z ValueProposed Fragment IdentitySignificanceReference
250[M]⁺Molecular Ion nih.gov
188[M - H₂O - C₂H₄O]⁺ (?)Secondary Fragment nih.gov
105[C₆H₅CO]⁺Benzoyl Cation nih.gov
84[C₅H₁₀N]⁺Lysine-derived cyclic fragment nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The structure of this compound contains several distinct functional groups that give rise to a characteristic IR spectrum.

The presence of a secondary amide is indicated by a characteristic N-H stretching vibration, an Amide I band (C=O stretch), and an Amide II band (N-H bend). The carboxylic acid group is identified by a very broad O-H stretch and a C=O stretch at a higher frequency than the amide carbonyl. The primary amino group shows N-H stretching vibrations, while the aromatic ring and aliphatic chain contribute to C-H and C=C stretching and bending modes.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3300N-H StretchPrimary Amine (-NH₂)
~3300N-H StretchSecondary Amide (-CONH-)
~3300-2500 (broad)O-H StretchCarboxylic Acid (-COOH)
>3000C-H StretchAromatic Ring
2960-2850C-H StretchAliphatic Chain (-CH₂-)
~1720C=O StretchCarboxylic Acid (-COOH)
~1650C=O Stretch (Amide I)Secondary Amide (-CONH-)
~1600N-H BendPrimary Amine (-NH₂)
~1550N-H Bend (Amide II)Secondary Amide (-CONH-)
1600, 1450C=C StretchesAromatic Ring

Stereochemical Considerations in S 6 Amino 2 Benzamidohexanoic Acid Research

Determination and Verification of Absolute Configuration

Establishing and confirming the absolute stereochemistry of a chiral molecule like (S)-6-Amino-2-benzamidohexanoic acid is a foundational step in its characterization. Researchers employ several definitive techniques to ensure the compound has the correct (S)-configuration.

X-ray Crystallography : This is often considered the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of atomic positions can be generated, unequivocally establishing the absolute configuration. usm.edunih.gov While powerful, this method is contingent upon the ability to grow high-quality crystals suitable for analysis. researchgate.net

Spectroscopic and Chiroptical Methods :

Optical Rotation : Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, measurement of its specific rotation using a polarimeter provides a value that can be compared to established standards to verify its enantiomeric identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques can be used to deduce stereochemistry. The Mosher's method, for example, involves derivatizing the amine or alcohol with a chiral reagent (Mosher's acid) to create diastereomers. usm.edu The resulting diastereomeric products exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration of the original molecule. usm.edu Other NMR methods, such as those based on the nuclear Overhauser effect (nOe), can determine the spatial proximity of atoms, which can also be used to infer absolute configuration in the absence of suitable crystals for X-ray analysis. researchgate.net

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the chiral nature of the molecule and can be used as a fingerprint to confirm the absolute configuration by comparing it to known standards or theoretical calculations. nih.gov

Chemical Correlation : The absolute configuration can also be established by synthesizing the molecule from a starting material of known stereochemistry. Since this compound is a derivative of L-lysine, whose (S)-configuration is well-established, a synthetic route that does not alter the chiral center can be used to confirm the product's configuration.

Below is a table summarizing the common methods for determining absolute configuration.

Table 1: Methods for Determination of Absolute Configuration

Method Principle Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to map atomic positions. usm.edunih.gov Provides unambiguous 3D structural determination. Requires the formation of high-quality single crystals. researchgate.net
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound. Relatively simple and fast for verification against known standards. Indirect method; value can be affected by impurities, solvent, and temperature.
NMR Spectroscopy (e.g., Mosher's Method) Chemical derivatization to form diastereomers with distinct NMR spectra. usm.edu Does not require crystallization; provides detailed structural information. Requires chemical modification and can be complex to interpret.

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. nih.gov | Highly sensitive to chirality; useful for conformational studies. | Often requires comparison to a known standard or complex calculations. |

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The biological environment, composed of chiral entities like proteins, enzymes, and nucleic acids, is inherently stereoselective. nih.gov Consequently, the two enantiomers of a chiral molecule, such as (S)- and (R)-6-Amino-2-benzamidohexanoic acid, are treated as distinct chemical entities that can elicit vastly different biological responses. nih.gov

The specific (S)-configuration of this compound is crucial for its interaction with biological targets. Like a key fitting into a lock, the precise three-dimensional arrangement of its functional groups (the amino group, carboxyl group, and the benzamido-hexyl side chain) must align correctly with the corresponding binding pockets of a receptor or the active site of an enzyme. nih.gov

Research on similar chiral compounds demonstrates this principle vividly. Studies have shown that for certain nature-inspired molecules, only the isomers with the "natural" stereochemistry, equivalent to the (S)-configuration in amino acids, exhibit significant biological activity, such as antimalarial effects. mdpi.comnih.gov This difference is often attributed to stereoselective biological processes:

Target Binding : One enantiomer may bind to a biological target with high affinity and elicit a desired pharmacological response, while the other enantiomer may bind weakly or not at all. nih.gov

Cellular Uptake : The transport of molecules across cell membranes can be mediated by chiral protein transporters that preferentially recognize one enantiomer over the other. mdpi.com For instance, the uptake of amino acid derivatives can be mediated by L-amino acid transport systems, which would favor the (S)-enantiomer. mdpi.comnih.gov

Metabolism : Enzymes responsible for metabolism are also chiral and can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles. nih.gov

Therefore, the (S)-stereochemistry of 6-Amino-2-benzamidohexanoic acid is not an arbitrary feature but a critical determinant of its molecular recognition and subsequent biological activity.

Enantiomeric Purity Assessment and its Critical Role in Research

Ensuring the enantiomeric purity of this compound is as important as its synthesis. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of how much of one enantiomer is present compared to the other. nih.gov Given the different biological activities of enantiomers, even a small amount of the (R)-enantiomer could lead to misleading experimental results, reduced efficacy, or unexpected side effects. nih.gov Therefore, rigorous analytical methods are required to confirm an e.e. of >98% or higher.

The primary technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC) .

Principle : Chiral HPLC utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. sigmaaldrich.com As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation and detection as two distinct peaks. sigmaaldrich.comnih.gov

Method : For polar molecules like amino acid derivatives, macrocyclic glycopeptide-based CSPs (such as those using teicoplanin) are particularly effective and are compatible with aqueous mobile phases, allowing for the direct analysis of the compound without chemical modification (derivatization). sigmaaldrich.com

Other methods for assessing enantiomeric purity include:

LC-MS with Derivatization : The compound can be reacted with a chiral derivatizing agent, such as 6-aminoquinolyl-N-hydrosysuccinimidyl carbamate (B1207046) (AQC) or ortho-phthalaldehyde (OPA) with a chiral thiol, to form diastereomers that can be separated on a standard (achiral) HPLC column and detected with high sensitivity by mass spectrometry (MS). researchgate.netresearchgate.net

Capillary Electrophoresis (CE) : This technique can also separate enantiomers, often with high efficiency and requiring only a small amount of sample. researchgate.net

The critical role of these assessments is to guarantee that any observed biological effect is solely attributable to the (S)-enantiomer, ensuring the validity and reproducibility of the research.

Table 2: Techniques for Enantiomeric Purity Assessment

Technique Method Detection Key Advantage
Chiral HPLC Separation on a Chiral Stationary Phase (CSP). sigmaaldrich.com UV, MS Direct analysis without derivatization is often possible. sigmaaldrich.com
LC-MS with Derivatization Formation of diastereomers using a chiral reagent (e.g., AQC, OPA). researchgate.net Mass Spectrometry (MS) High sensitivity and specificity.
Capillary Electrophoresis (CE) Separation in a capillary based on differential electrophoretic mobility. researchgate.net UV, Fluorescence High separation efficiency; requires minimal sample.

| NMR with Chiral Reagents | Formation of diastereomeric complexes that show distinct signals in the NMR spectrum. | NMR | Provides structural confirmation alongside purity assessment. |

Information regarding this compound is not available in the public domain, preventing the generation of a detailed article on its future research directions.

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As a result, it is not possible to provide a detailed and scientifically accurate article on the future directions and emerging research avenues for this particular compound as outlined in the user's request. The specified sections on the development of synthetic routes, exploration of biological activities, integration into materials science, and computational modeling all presuppose a foundational body of existing research, which appears to be absent for "this compound."

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Future Directions and Emerging Research Avenues for S 6 Amino 2 Benzamidohexanoic Acid

Computational Chemistry and In Silico Modeling for Structure-Function Relationships

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Q & A

Q. What are the recommended synthetic routes for (S)-6-Amino-2-benzamidohexanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzamide derivatives with protected (S)-6-aminohexanoic acid precursors. A common approach includes:

  • Step 1 : Protection of the amino group in (S)-6-aminohexanoic acid using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
  • Step 2 : Activation of the carboxylic acid moiety using carbodiimides (e.g., EDC·HCl) with catalysts like DMAP to form an active ester intermediate.
  • Step 3 : Coupling with benzamide derivatives under anhydrous conditions (e.g., DMF or dichloromethane) at 0–4°C to minimize racemization.
  • Step 4 : Deprotection using trifluoroacetic acid (TFA) or hydrogenolysis (for Cbz groups).

Q. Optimization Tips :

  • Temperature : Maintain low temperatures during coupling to preserve stereochemistry.
  • Solvent : Use anhydrous DMF for solubility and reaction efficiency.
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and structural integrity. Key signals include the benzamido aromatic protons (δ 7.4–7.8 ppm) and the α-proton of the hexanoic acid backbone (δ 4.2–4.5 ppm, multiplet).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₁₃H₁₇N₂O₃: 249.12).
  • Optical Rotation : Verify enantiomeric purity ([α]D²⁵ = +24.4° in H₂O) .

Advanced Research Questions

Q. How can this compound be applied in site-specific protein labeling, and what validation methods are recommended?

The benzamido group serves as a reactive handle for conjugating probes (e.g., fluorophores or biotin) via carbodiimide-mediated coupling.

  • Procedure :
    • Incorporate the compound into proteins via solid-phase peptide synthesis or genetic codon expansion.
    • React with NHS-ester probes (e.g., FITC) in pH 8.0 buffer.
  • Validation :
    • Fluorescence Microscopy : Confirm localization in cellular systems.
    • Tryptic Digestion + LC-MS/MS : Identify labeled peptides and validate site specificity.
    • Circular Dichroism (CD) : Ensure no structural perturbation post-labeling .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition studies) may arise from:

  • Variability in Purity : Re-test batches using HPLC and NMR.
  • Assay Conditions : Standardize buffer pH, temperature, and ionic strength.
  • Orthogonal Assays : Combine in vitro enzyme assays with in silico docking studies (e.g., AutoDock Vina) to correlate activity with structural interactions.
  • Negative Controls : Include scrambled-sequence peptides or D-amino acid analogs to rule out non-specific effects .

Methodological Challenges and Solutions

Q. What strategies improve the yield of this compound in large-scale synthesis?

Parameter Optimized Condition Impact on Yield
Coupling ReagentEDC·HCl + HOBtReduces racemization (~95% ee)
SolventAnhydrous DMFEnhances solubility (~20%↑)
Temperature0–4°C during couplingPrevents epimerization
PurificationGradient HPLC (ACN/H₂O + 0.1% TFA)Isomers resolved (≥99% purity)

Key Insight : Scaling from mg to g-scale requires transitioning from column chromatography to recrystallization for cost efficiency .

Research Applications Table

Application Use Case Method Validation Technique
Medicinal ChemistryMMP-9 Inhibition StudiesCompetitive ELISA with TIMP-1IC₅₀ determination via nonlinear regression
Protein EngineeringNon-canonical amino acid incorporationAmber codon suppression in E. coliWestern blot with anti-His tag
Structural BiologyCrystallography of peptide complexesX-ray diffraction (1.8 Å resolution)PDB deposition + MolProbity validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.